molecular formula C20H21F3N2O2 B6135689 1-[(2,3-Difluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one

1-[(2,3-Difluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one

Cat. No.: B6135689
M. Wt: 378.4 g/mol
InChI Key: RVUKRQQPDLFDOG-UHFFFAOYSA-N
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Description

1-[(2,3-Difluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperidin-2-one core, substituted with difluorophenyl and fluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Difluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidin-2-one Core: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds under controlled conditions.

    Introduction of the Difluorophenyl and Fluorophenyl Groups: These groups are introduced via nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, using oxidizing agents such as hydrogen peroxide or organic peroxides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Difluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted piperidin-2-one derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-[(2,3-Difluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2,3-Difluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-Difluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one
  • 1-[(2,5-Difluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one
  • 1-[(2,6-Difluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one

Uniqueness

1-[(2,3-Difluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one is unique due to the specific positioning of the difluorophenyl and fluorophenyl groups, which influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(2,3-difluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c21-16-7-5-14(6-8-16)11-24-13-20(27)9-2-10-25(19(20)26)12-15-3-1-4-17(22)18(15)23/h1,3-8,24,27H,2,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUKRQQPDLFDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=C(C(=CC=C2)F)F)(CNCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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